Osimertinib

Catalog No.
S002899
CAS No.
1421373-65-0
M.F
C28H33N7O2
M. Wt
499.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osimertinib

CAS Number

1421373-65-0

Product Name

Osimertinib

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C28H33N7O2

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)

InChI Key

DUYJMQONPNNFPI-UHFFFAOYSA-N

SMILES

Array

Synonyms

AZD9291; AZD-9291; Osimertinib

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

The exact mass of the compound Osimertinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Osimertinib (CAS 1421373-65-0) is a third-generation, orally bioavailable, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Unlike first-generation reversible inhibitors (e.g., erlotinib, gefitinib), Osimertinib is structurally engineered to covalently bind to the Cys797 residue within the ATP-binding pocket of EGFR, specifically targeting the T790M resistance mutation alongside primary sensitizing mutations (e.g., L858R, Exon 19 deletions)[1]. In procurement and material selection, Osimertinib is not merely a therapeutic agent but a critical laboratory benchmark. It is heavily utilized as a positive control for mutant-selective kinase inhibition, a reference standard in drug metabolism and pharmacokinetics (DMPK) for blood-brain barrier penetrance, and the definitive baseline compound for modeling C797S-mediated acquired resistance in next-generation drug discovery pipelines [2].

Substituting Osimertinib with other EGFR TKIs fundamentally compromises assay integrity and in vivo model validity. First-generation TKIs like gefitinib and erlotinib are reversible inhibitors that fail to overcome the steric hindrance introduced by the T790M 'gatekeeper' mutation, rendering them useless in resistant cell lines [1]. Second-generation irreversible TKIs, such as afatinib, successfully bind T790M but exhibit higher affinity for wild-type EGFR, leading to dose-limiting epithelial and gastrointestinal toxicity in animal models before therapeutic concentrations are reached . Furthermore, alternative third-generation TKIs like rociletinib suffer from high efflux transporter clearance, making them incapable of penetrating the blood-brain barrier for orthotopic CNS metastasis models [2]. Consequently, Osimertinib cannot be substituted when mutant selectivity or CNS exposure is required.

Mutant-Selective Kinase Inhibition vs. Wild-Type Toxicity

In biochemical assays, Osimertinib demonstrates profound selectivity for resistance mutations over wild-type (WT) EGFR, a critical factor for in vivo tolerability. Osimertinib exhibits an IC50 of 11.44 nM for the L858R/T790M double mutant and 493.8 nM for WT EGFR, representing a ~43-fold selectivity window [1]. In stark contrast, the second-generation irreversible inhibitor Afatinib displays an inverted selectivity profile, with an IC50 of 10 nM for L858R/T790M but 0.5 nM for WT EGFR (20-fold more potent against WT) . This makes Afatinib unsuitable for mutant-specific in vivo models due to dose-limiting WT-mediated toxicity.

Evidence DimensionIn vitro IC50 (L858R/T790M vs. WT EGFR)
Target Compound Data11.44 nM (Mutant) vs. 493.8 nM (WT)
Comparator Or BaselineAfatinib: 10 nM (Mutant) vs. 0.5 nM (WT)
Quantified DifferenceOsimertinib is ~43-fold selective for the mutant; Afatinib is 20-fold selective for WT.
ConditionsCell-free biochemical kinase assays / LoVo cell models

Procuring Osimertinib ensures researchers can achieve complete T790M target engagement in xenograft models without confounding the efficacy readouts through wild-type EGFR toxicity.

Blood-Brain Barrier (BBB) Penetrance for Orthotopic Models

For researchers developing orthotopic brain metastasis models, Osimertinib provides significantly higher CNS exposure compared to earlier generation TKIs. In murine pharmacokinetic studies, Osimertinib achieved an unbound brain-to-plasma partition coefficient (K_p,uu,brain) of 0.39, indicating substantial BBB penetrance [1]. The first-generation inhibitor Gefitinib achieved a K_p,uu,brain of only 0.02, while the third-generation comparator Rociletinib and second-generation Afatinib had levels below the limit of quantification (<0.08) [1]. Furthermore, Osimertinib's brain-to-plasma Cmax ratio was measured at 3.41, compared to 0.21 for Gefitinib [1].

Evidence DimensionUnbound brain-to-plasma partition coefficient (K_p,uu,brain)
Target Compound Data0.39 (Osimertinib)
Comparator Or Baseline0.02 (Gefitinib); <0.08 (Rociletinib/Afatinib)
Quantified DifferenceOsimertinib achieves >19-fold higher unbound brain exposure than Gefitinib.
ConditionsIn vivo murine pharmacokinetic models (oral administration at clinically relevant doses)

Osimertinib is the mandatory benchmark compound for evaluating targeted therapies in orthotopic CNS xenograft and patient-derived xenograft (PDX) models of EGFR-mutated brain metastases.

Baseline Establishment for C797S Resistance Profiling

Osimertinib achieves its irreversible inhibition by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of mutant EGFR [1]. Consequently, the acquired C797S mutation sterically and chemically abolishes this binding, shifting the IC50 of Osimertinib from ~11 nM into the micromolar range and rendering it inactive [2]. Because 1st- and 2nd-generation TKIs are already inactive against the background T790M mutation, Osimertinib is strictly required as the negative control/baseline compound when screening 4th-generation allosteric or reversible TKIs against engineered triple-mutant (e.g., Del19/T790M/C797S) cell lines [2].

Evidence DimensionInhibitory efficacy against C797S/T790M mutants
Target Compound DataInactive (Loss of Cys797 covalent bond)
Comparator Or Baseline4th-generation TKIs (active); 1st/2nd-generation TKIs (inactive due to T790M)
Quantified DifferenceProvides the definitive 'resistant baseline' for C797S-driven bypass assays.
ConditionsEngineered Ba/F3 or patient-derived cell lines harboring C797S mutations

Laboratories developing next-generation EGFR inhibitors must procure Osimertinib to validate the C797S-dependent resistance mechanism of their novel pipeline candidates.

In Vivo Orthotopic CNS Metastasis Modeling

Due to its high unbound brain-to-plasma partition coefficient (K_p,uu,brain = 0.39), Osimertinib is the standard benchmark TKI for establishing and validating orthotopic xenograft models of EGFR-mutated brain metastases, where 1st- and 2nd-generation TKIs fail to achieve therapeutic exposure [1].

Fourth-Generation EGFR Inhibitor Screening

Osimertinib is a mandatory baseline compound for high-throughput screening of 4th-generation TKIs (e.g., allosteric inhibitors). It is used to validate the C797S resistance mechanism in engineered Ba/F3 cell lines, serving as the negative control for covalent binding failure [2].

Mutant-Selective Kinase Assay Calibration

Because of its ~43-fold selectivity for L858R/T790M over wild-type EGFR, Osimertinib is utilized to calibrate cell-free biochemical assays and cellular viability panels, ensuring that novel compounds are benchmarked against a non-WT-toxic standard [3].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

499.26957332 Da

Monoisotopic Mass

499.26957332 Da

Heavy Atom Count

37

Appearance

Brown to yellow solid powder

UNII

3C06JJ0Z2O

Drug Indication

Osimertinib is indicated for the: - adjuvant treatment of non-small cell lung cancer (NSCLC) after tumour resection in adult patients whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 L858R mutations, as detected by an FDA-approved test. - first-line treatment of adult patients with metastatic NSCLC whose tumours have EGFR exon 19 deletions or exon 21 L858R mutations. - in combination with [pemetrexed] and platinum-based chemotherapy for the first-line treatment of adult patients with locally advanced or metastatic NSCLC whose tumours have EGFR exon 19 deletions or exon 21 L858R mutations, as detected by an FDA-approved test. - treatment of adult patients with metastatic EGFR T790M mutation-positive NSCLC, as detected by an FDA-approved test, whose disease has progressed on or after EGFR tyrosine kinase inhibitor (TKI) therapy.
TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations- the first-line treatment of adult patients NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC. TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations. - the first-line treatment of adult patients with locally advanced or metastatic NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.

Livertox Summary

Osimertinib is a small molecule tyrosine kinase receptor inhibitor and antineoplastic agent that is used in the therapy of selected forms of advanced non-small cell lung cancer (NSCLC). Osimertinib is associated with a moderate rate of serum aminotransferase elevations during therapy and rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

Mechanism of Action

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Compared to wild-type EGFR, osimertinib has 200 times higher affinity for EGFR molecules with the L858R/T790M mutation _in vitro_.

Absorption Distribution and Excretion

The median time to Cmax was found to be 6 hours.
Osimertinib is primarily eliminated through excretion in the feces (68%), to a lesser extent through urine (14%), while only 2% is excreted unchanged.
The mean volume of distribution at steady state is 918 L.
Oral clearance is 14.3 L/hr.

Metabolism Metabolites

Osimertinib is metabolized to at least two pharmacologically active metabolites, AZ7550 and AZ5104, that circulate at approximately 10% of the concentration of the parent compound. Biochemical assays have shown that AZ7550 has similar potency and efficacy to osimertinib, while AZ5104 is more potent against mutant and wild-type EGFR. The main metabolic pathways are oxidation (predominantly by CYP3A) and dealkylation.

Wikipedia

Osimertinib

Biological Half Life

The population estimated mean half-life is 48 hours.

Use Classification

Human drugs -> Other antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1: Hsiao SH, Lu YJ, Li YQ, Huang YH, Hsieh CH, Wu CP. Osimertinib (AZD9291)
Attenuates the Function of Multidrug Resistance-Linked ATP-Binding Cassette
Transporter ABCB1 in Vitro. Mol Pharm. 2016 Jun 6;13(6):2117-25. doi:
10.1021/acs.molpharmaceut.6b00249. Epub 2016 May 19. PubMed PMID: 27169328.
2: Gautschi O, Aebi S, Heukamp LC. Successful AZD9291 Therapy Based on
Circulating T790M. J Thorac Oncol. 2015 Dec;10(12):e122-3. doi:
10.1097/JTO.0000000000000676. PubMed PMID: 26709490.
3: Remon J, Planchard D. AZD9291 in EGFR-mutant advanced non-small-cell lung
cancer patients. Future Oncol. 2015 Nov;11(22):3069-81. doi: 10.2217/fon.15.250.
Epub 2015 Oct 9. Review. PubMed PMID: 26450446.
4: Finlay MR, Anderton M, Ashton S, Ballard P, Bethel PA, Box MR, Bradbury RH,
Brown SJ, Butterworth S, Campbell A, Chorley C, Colclough N, Cross DA, Currie GS,
Grist M, Hassall L, Hill GB, James D, James M, Kemmitt P, Klinowska T, Lamont G,
Lamont SG, Martin N, McFarland HL, Mellor MJ, Orme JP, Perkins D, Perkins P,
Richmond G, Smith P, Ward RA, Waring MJ, Whittaker D, Wells S, Wrigley GL.
Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing
and T790M resistance mutations that spares the wild type form of the receptor. J
Med Chem. 2014 Oct 23;57(20):8249-67. doi: 10.1021/jm500973a. Epub 2014 Oct 1.
PubMed PMID: 25271963.
5: Cross DA, Ashton SE, Ghiorghiu S, Eberlein C, Nebhan CA, Spitzler PJ, Orme JP,
Finlay MR, Ward RA, Mellor MJ, Hughes G, Rahi A, Jacobs VN, Red Brewer M,
Ichihara E, Sun J, Jin H, Ballard P, Al-Kadhimi K, Rowlinson R, Klinowska T,
Richmond GH, Cantarini M, Kim DW, Ranson MR, Pao W. AZD9291, an irreversible EGFR
TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.
Cancer Discov. 2014 Sep;4(9):1046-61. doi: 10.1158/2159-8290.CD-14-0337. Epub
2014 Jun 3. PubMed PMID: 24893891; PubMed Central PMCID: PMC4315625.

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